Mafosfamide can be synthesized through several methods, primarily involving the modification of cyclophosphamide. One common approach is the reaction of cyclophosphamide with thiol compounds to introduce the thioethane sulfonic acid moiety. The synthesis typically proceeds via the following steps:
The molecular structure of mafosfamide can be represented as follows:
The structural data indicates that mafosfamide readily decomposes into 4-hydroxy-cyclophosphamide and mesna upon administration, which are responsible for its therapeutic effects .
Mafosfamide undergoes several important chemical reactions that contribute to its pharmacological activity:
Mafosfamide exerts its anticancer effects primarily through alkylation of DNA, which disrupts essential cellular processes:
Mafosfamide exhibits several notable physical and chemical properties:
These properties are critical for determining dosage forms and routes of administration in clinical settings .
Mafosfamide has several scientific applications, particularly in oncology:
Mafosfamide (chemical name: 2-{[(2S,4S)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ⁵-oxazaphosphinan-4-yl]sulfanyl}ethane-1-sulfonic acid) is an oxazaphosphorine alkylating agent with the molecular formula C₉H₁₉Cl₂N₂O₅PS₂ and a molecular weight of 401.25 g/mol [1] [10]. Its structure features a cyclic phosphoramide core, a sulfidoethylsulfonate side chain, and two chloroethyl groups essential for DNA alkylation. The cis configuration at the C4 position of the oxazaphosphorinane ring enhances its stability and reactivity compared to trans isomers [4] [9]. The sulfonic acid moiety improves water solubility, facilitating in vitro applications [9].
Table 1: Key Structural Features of Mafosfamide
Feature | Description |
---|---|
Core Structure | Oxazaphosphorinane ring with P=O bond |
Reactive Groups | Bis(2-chloroethyl)amino groups (alkylating sites) |
Solubilizing Group | Sulfidoethylsulfonate (-CH₂CH₂SO₃H) |
Stereochemistry | cis configuration at C4 position |
Molecular Weight | 401.25 g/mol |
Unlike cyclophosphamide—a prodrug requiring hepatic CYP450 activation—mafosfamide is chemically pre-activated. It exists as the stabilized salt of 4-hydroxycyclophosphamide, the primary bioactive metabolite of cyclophosphamide [1] [4]. This structural distinction eliminates metabolic activation barriers, making mafosfamide directly cytotoxic. Among oxazaphosphorines, mafosfamide uniquely incorporates a sulfonate group, enhancing its polarity and reducing passive diffusion across cell membranes [4]. Comparative studies show mafosfamide exhibits exponential dose-survival curves for hematopoietic progenitor cells (CFU-S, CFU-C), contrasting with cyclophosphamide’s delayed recovery kinetics [2].
Table 2: Structural and Functional Comparison of Oxazaphosphorines
Property | Mafosfamide | Cyclophosphamide | Ifosfamide | |
---|---|---|---|---|
Activation Status | Pre-activated | Prodrug (CYP450-dependent) | Prodrug (CYP450-dependent) | |
Key Bioactive Form | 4-Hydroxy metabolite | 4-Hydroxycyclophosphamide | 4-Hydroxyifosfamide | |
Water Solubility | High (sulfonate group) | Moderate | Moderate | |
Metabolic Activation | Not required | Required | Required | |
Hematopoietic Recovery | Faster (Day 8) | Slower (Day 15) | Intermediate | [2] [4] |
Mafosfamide’s stability is pH-dependent, degrading rapidly under alkaline conditions via hydrolysis of the phosphoramide bond [4]. The sulfonate group mitigates degradation by sterically shielding the reactive nitrogen mustard moiety. Primary degradation pathways include:
Table 3: Stability Profile of Mafosfamide
Factor | Effect on Stability | Primary Degradants | |
---|---|---|---|
pH > 8.0 | Rapid hydrolysis | Bis(2-chloroethyl)amine, sulfonate derivatives | |
Oxidative Environment | Sulfonate oxidation | Sulfone analogs | |
High Temperature | Thermal decomposition (>40°C) | Acrolein, phosphoramide mustard | |
Aqueous Solution | Short half-life (minutes to hours) | Hydrolyzed phosphoramide | [4] [9] |
Mafosfamide itself functions as a "stabilized" prodrug of 4-hydroxycyclophosphamide, designed to bypass metabolic activation [4]. Its L-lysine salt formulation was developed to optimize solid-state stability through cation exchange and lyophilization [4]. Derivatives include:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7